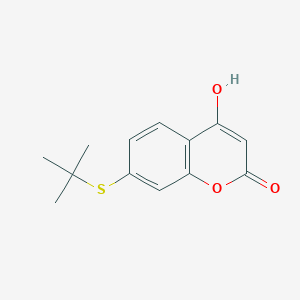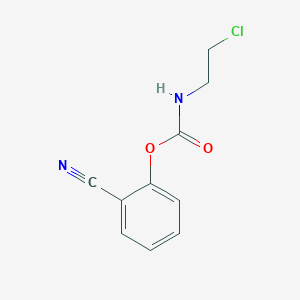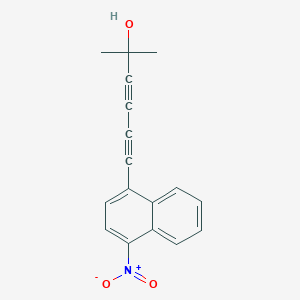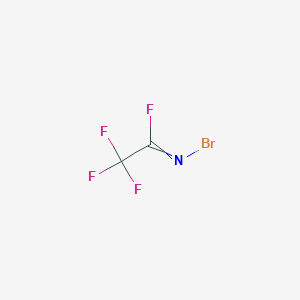
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a tert-butylsulfanyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the introduction of the tert-butylsulfanyl group onto a benzopyran scaffold. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding the parent benzopyran.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent benzopyran.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including those related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the tert-butylsulfanyl group, making it less lipophilic.
7-(Methylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group, resulting in different chemical properties.
7-(tert-Butylsulfanyl)-4-methoxy-2H-1-benzopyran-2-one: Has a methoxy group instead of a hydroxyl group, affecting its reactivity.
Uniqueness
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the tert-butylsulfanyl and hydroxyl groups, which confer distinct chemical and biological properties. The tert-butylsulfanyl group enhances the compound’s lipophilicity, while the hydroxyl group allows for hydrogen bonding and other interactions .
Propriétés
Numéro CAS |
88331-61-7 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
7-tert-butylsulfanyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)17-8-4-5-9-10(14)7-12(15)16-11(9)6-8/h4-7,14H,1-3H3 |
Clé InChI |
YHWQSIJRUCHUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)


![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)


![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
